Cas no 89629-92-5 (1-Pyrrolidinecarbonylchloride, 2-ethyl-)
1-Pyrrolidinecarbonylchloride, 2-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidinecarbonylchloride, 2-ethyl-
- 1-Pyrrolidinecarbonyl chloride, 2-ethyl- (9CI)
- 2-ethylpyrrolidine-1-carbonyl chloride
- 1-Pyrrolidinecarbonylchloride,2-ethyl-
- SCHEMBL3055720
- 1-Pyrrolidinecarbonyl chloride, 2-ethyl-
- 89629-92-5
- DTXSID00664545
- EN300-1155098
- AKOS017515650
-
- Inchi: 1S/C7H12ClNO/c1-2-6-4-3-5-9(6)7(8)10/h6H,2-5H2,1H3
- InChI Key: XRMIBIVWQXPWND-UHFFFAOYSA-N
- SMILES: ClC(N1CCCC1CC)=O
Computed Properties
- Exact Mass: 161.061
- Monoisotopic Mass: 161.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.3A^2
1-Pyrrolidinecarbonylchloride, 2-ethyl- Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1155098-0.05g |
2-ethylpyrrolidine-1-carbonyl chloride |
89629-92-5 | 0.05g |
$612.0 | 2023-06-09 | ||
| Enamine | EN300-1155098-0.1g |
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| Enamine | EN300-1155098-0.25g |
2-ethylpyrrolidine-1-carbonyl chloride |
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| Enamine | EN300-1155098-0.5g |
2-ethylpyrrolidine-1-carbonyl chloride |
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| Enamine | EN300-1155098-1.0g |
2-ethylpyrrolidine-1-carbonyl chloride |
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$728.0 | 2023-06-09 | ||
| Enamine | EN300-1155098-2.5g |
2-ethylpyrrolidine-1-carbonyl chloride |
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$1428.0 | 2023-06-09 | ||
| Enamine | EN300-1155098-5.0g |
2-ethylpyrrolidine-1-carbonyl chloride |
89629-92-5 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1155098-10.0g |
2-ethylpyrrolidine-1-carbonyl chloride |
89629-92-5 | 10g |
$3131.0 | 2023-06-09 |
1-Pyrrolidinecarbonylchloride, 2-ethyl- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-Pyrrolidinecarbonylchloride, 2-ethyl-
Introduction to 1-Pyrrolidinecarbonylchloride, 2-ethyl- (CAS No. 89629-92-5)
1-Pyrrolidinecarbonylchloride, 2-ethyl-, identified by its Chemical Abstracts Service (CAS) number 89629-92-5, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of a chloroformyl group and an ethyl substituent on the pyrrolidine ring enhances its reactivity, making it a valuable building block for constructing more complex molecules.
The synthesis and application of 1-Pyrrolidinecarbonylchloride, 2-ethyl- have garnered considerable attention in recent years due to its role in the development of novel therapeutic agents. Pyrrolidine derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The chloroformyl group in this compound facilitates nucleophilic addition reactions, which are pivotal in the formation of amides, esters, and other functional groups essential for drug design.
In the realm of pharmaceutical research, 1-Pyrrolidinecarbonylchloride, 2-ethyl- has been utilized in the synthesis of peptidomimetics and protease inhibitors. These compounds are critical in targeting various diseases by inhibiting key enzymatic pathways. For instance, protease inhibitors have shown remarkable efficacy in treating HIV/AIDS by blocking the replication of the virus. The versatility of 1-Pyrrolidinecarbonylchloride, 2-ethyl- as a precursor allows chemists to explore diverse structural modifications, thereby expanding the pharmacophoric space for drug discovery.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient functionalization of pyrrolidine derivatives. These techniques not only improve yields but also provide access to previously inaccessible molecular architectures. The ability to tailor the structure of 1-Pyrrolidinecarbonylchloride, 2-ethyl- allows for the optimization of drug-like properties such as solubility, bioavailability, and metabolic stability.
The biological activity of 1-Pyrrolidinecarbonylchloride, 2-ethyl- has been extensively studied in vitro and in vivo. Research indicates that derivatives of this compound can interact with biological targets such as enzymes and receptors, modulating cellular processes. For example, modifications at the ethyl substituent can influence binding affinity and selectivity, which are crucial factors in drug design. Such studies underscore the compound's potential as a scaffold for developing next-generation therapeutics.
Moreover, computational chemistry approaches have been employed to predict the behavior of 1-Pyrrolidinecarbonylchloride, 2-ethyl- in biological systems. Molecular docking simulations and quantum mechanical calculations help elucidate binding interactions at the atomic level. These insights are instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.
The industrial production of 1-Pyrrolidinecarbonylchloride, 2-ethyl- adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to meet pharmaceutical-grade standards. This commitment to quality is essential for ensuring the reliability of downstream applications in drug development.
Future research directions may explore novel synthetic routes to 1-Pyrrolidinecarbonylchloride, 2-ethyl-, focusing on greener methodologies that minimize waste and energy consumption. Additionally, investigating its role in emerging therapeutic areas such as immunotherapy could unlock new possibilities for treating complex diseases.
In conclusion,1-Pyrrolidinecarbonylchloride, 2-ethyl- (CAS No. 89629-92-5) is a versatile intermediate with significant implications in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it a valuable tool for constructing biologically active molecules. As research continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.
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